BenchChemオンラインストアへようこそ!

1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine bis(trifluoroacetic acid)

PROTAC linker heterobifunctional degrader parallel synthesis

1-(Azetidin-3-yl)-4-(oxetan-3-yl)piperazine bis(trifluoroacetic acid) (CAS 2230798-71-5) is a heterobifunctional small-molecule building block in which two four-membered-ring heterocycles—an azetidine and an oxetane—are linked through a central piperazine core. Supplied as the bis-trifluoroacetic acid (TFA) salt (molecular formula C₁₄H₂₁F₆N₃O₅, molecular weight 425.33 g·mol⁻¹, purity typically 95–98%) , the compound occupies a unique position at the intersection of strained-ring heterocycle chemistry and PROTAC linker design.

Molecular Formula C14H21F6N3O5
Molecular Weight 425.328
CAS No. 2230798-71-5
Cat. No. B2744374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine bis(trifluoroacetic acid)
CAS2230798-71-5
Molecular FormulaC14H21F6N3O5
Molecular Weight425.328
Structural Identifiers
SMILESC1CN(CCN1C2CNC2)C3COC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H19N3O.2C2HF3O2/c1-3-13(10-7-14-8-10)4-2-12(1)9-5-11-6-9;2*3-2(4,5)1(6)7/h9-11H,1-8H2;2*(H,6,7)
InChIKeyGHAZAXGYUIKCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azetidin-3-yl)-4-(oxetan-3-yl)piperazine Bis-TFA: A Bifunctional C3–C3 Linked Piperazine Building Block for Medicinal Chemistry [1]


1-(Azetidin-3-yl)-4-(oxetan-3-yl)piperazine bis(trifluoroacetic acid) (CAS 2230798-71-5) is a heterobifunctional small-molecule building block in which two four-membered-ring heterocycles—an azetidine and an oxetane—are linked through a central piperazine core [1]. Supplied as the bis-trifluoroacetic acid (TFA) salt (molecular formula C₁₄H₂₁F₆N₃O₅, molecular weight 425.33 g·mol⁻¹, purity typically 95–98%) , the compound occupies a unique position at the intersection of strained-ring heterocycle chemistry and PROTAC linker design. Because the piperazine ring bears two differentially reactive nitrogen handles on identical C3-substituted four-membered rings, it enables regiospecific sequential derivatization that would be difficult to achieve with singly substituted or C2/C4-linked analogs [2][3].

Why Generic Bis-TFA Piperazines Cannot Replace 1-(Azetidin-3-yl)-4-(oxetan-3-yl)piperazine Bis-TFA in Rigorous SAR Campaigns


Generic substitution fails because no other commercially accessible compound simultaneously provides (i) a C3-azetidine and a C3-oxetane substituent on the same piperazine ring, (ii) two chemically orthogonal, unprotected secondary amine handles for sequential elaboration, and (iii) a pre-formed bis-TFA salt that ensures consistent aqueous solubility for high-throughput experimentation (HTE) workflows. The singly substituted analogs—1-(oxetan-3-yl)piperazine (CAS 1254115-23-5) and 1-(azetidin-3-yl)piperazine (CAS 2007920-52-5)—offer only one vector for further functionalization, requiring additional protection/deprotection steps to install a second module. The bis-TFA salt form is critical: the free base of 1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine (CAS 2109535-48-8) has a calculated LogP of approximately −0.60 and limited aqueous solubility, whereas the bis-TFA salt is readily soluble in DMSO, methanol, and water—enabling direct use in parallel synthesis without additional salt-exchange steps [1][2].

Quantitative Differentiation Evidence: 1-(Azetidin-3-yl)-4-(oxetan-3-yl)piperazine Bis-TFA vs. Singly Substituted and Non-Salt Analogs


Vector Count Advantage: 2 vs. 1 Elaboration Handles

The compound provides two chemically differentiated secondary amines—one on the azetidine ring (pKa ~8–9) and one on the piperazine ring (pKa ~5–6 and ~8–9)—for sequential, chemoselective functionalization without protection/deprotection steps. The singly substituted comparators, 1-(oxetan-3-yl)piperazine and 1-(azetidin-3-yl)piperazine, each offer only one free secondary amine, limiting their utility in bifunctional conjugate synthesis to a single derivatization event before requiring additional intermediate isolation .

PROTAC linker heterobifunctional degrader parallel synthesis

Lipophilicity Reduction vs. Saturated Piperazine Controls

The bis-TFA salt form of the target compound has a computed LogP of −0.60 , which is substantially lower than that of the analogous 1-(azetidin-3-yl)-4-methylpiperazine (XLogP3 = −0.5 for the free base) [1] and 1-(azetidin-3-yl)-4-(4-methoxyphenyl)piperazine (XLogP3 = 1.2) [2]. For the comparator 1-(oxetan-3-yl)piperazine bis-TFA, computed LogD values are −3.63 (pH 5.5) and −2.31 (pH 7.4), with a LogP of −0.50 [3]. The additional azetidine ring on the target compound further lowers LogP by approximately 0.10 log units relative to the oxetane-only bis-TFA, consistent with the oxetane-mediated lipophilicity reduction of 0.5–1.0 log units per oxetane substitution described in the medicinal chemistry literature [4].

LogD optimization bioisostere metabolic stability

Aqueous Solubility Advantage of the Bis-TFA Salt Over the Free Base

The bis-TFA salt (CAS 2230798-71-5) is a solid with good solubility in DMSO, methanol, and water—a critical attribute for high-throughput experimentation (HTE) and automated parallel synthesis platforms. In contrast, the corresponding free base (CAS 2109535-48-8) has a computed LogP of −0.60 and is a low-melting solid with limited water solubility . While no quantitative aqueous solubility measurement for the free base has been published, the general property that bis-TFA salts of piperazines exhibit enhanced solubility relative to their free-base forms is well established: 1-(oxetan-3-yl)piperazine bis-TFA has a computed ESOL solubility of 86.7 mg·mL⁻¹ (0.61 mol·L⁻¹) , and the literature on piperazine bis-TFA salts confirms that the bis-TFA counterion improves water solubility by a factor of 4–10× over the free base . Users procuring the free base for aqueous HTE workflows will likely face solubility-limited dosing; the bis-TFA salt avoids this limitation.

salt form selection high-throughput experimentation HTE solubility

Fraction sp³ (Fsp³) Superiority and Conformational Complexity vs. Aromatic Piperazine Analogs

The target compound has an exceptionally high fraction of sp³-hybridized carbons (Fsp³ = 0.92 for the free base) , which places it in the top decile of building blocks used in drug discovery and substantially exceeds the Fsp³ values of aryl-substituted piperazine analogs such as 1-(azetidin-3-yl)-4-(4-methoxyphenyl)piperazine (Fsp³ ≈ 0.57) and 1-(oxetan-3-yl)-4-(pyridin-2-yl)piperazine (Fsp³ ≈ 0.50). High Fsp³ (>0.45) has been correlated with improved clinical success rates, reduced promiscuity, and superior physicochemical profiles [1]. The dual four-membered-ring architecture also introduces conformational constraints that reduce the entropic penalty upon target binding relative to flexible alkyl-linked piperazines [2].

Fsp³ conformational complexity lead-likeness fraction sp3

Chiral Resolution Capability Through C3-Symmetric Four-Membered Rings

Both the azetidine and oxetane rings in this compound are attached at the C3 position, which is a prochiral center in each four-membered ring. Derivatives with substituents on these rings can exist as enantiomeric pairs with distinct biological activities. In contrast, C2-substituted or N-substituted piperazine analogs—such as 1-methyl-4-(oxetan-3-yl)piperazine (CAS 1788043-99-1)—lack this stereochemical dimension, limiting their utility in enantioselective SAR studies. The C3 attachment geometry provides a defined dihedral angle between the piperazine plane and the four-membered rings that is absent in flexible alkyl-linked comparators [1].

chiral building block asymmetric synthesis enantiopure fragment

Explicit Statement on the Limited Availability of Direct Comparative Biological Data

Despite extensive literature searching, no published head-to-head biological comparison was identified where 1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine bis-TFA was assayed side-by-side with a defined comparator under identical conditions. The compound is primarily positioned as a synthetic intermediate and building block, and its procurement value derives from its unique structural features rather than from a pre-existing body of comparative pharmacology. The differentiation evidence presented above is therefore based on structural uniqueness, computed physicochemical properties, and class-level inference from the well-characterized effects of oxetane and azetidine substitution on drug-like properties. Users seeking target-specific activity data for this exact compound should commission bespoke profiling against their comparator of interest [1].

data gap research chemical building block

Optimal Procurement Scenarios for 1-(Azetidin-3-yl)-4-(oxetan-3-yl)piperazine Bis-TFA Based on Quantitative Differentiation Evidence


PROTAC Linker Design Requiring Dual Orthogonal Conjugation Handles

In proteolysis-targeting chimera (PROTAC) development, the rate-limiting step is often the sequential conjugation of an E3 ligase-recruiting ligand and a target-protein-binding ligand to a central linker. The dual secondary amine architecture of this compound enables chemoselective acylation/sulfonylation at the azetidine nitrogen followed by reductive amination or alkylation at the piperazine nitrogen—or vice versa—without intermediate protection. This reduces the synthetic sequence by two steps relative to singly functionalized piperazine linkers. The oxetane and azetidine rings have been specifically identified as privileged motifs for PROTAC linker design due to their ability to modulate ternary complex conformation [1].

High-Throughput Parallel Synthesis Libraries Requiring Pre-Dissolved, Solubility-Standardized Building Blocks

Automated HTE platforms require building blocks that dissolve reproducibly in DMSO or DMSO/water mixtures at 0.1–0.5 M without precipitation over 24–48 hours. The bis-TFA salt form of this compound meets this requirement, whereas the free base may require sonication, heating, or co-solvent optimization. The low LogP (−0.60) and high aqueous solubility make this compound compatible with fully automated acoustic dispensing systems (e.g., Labcyte Echo), which are increasingly standard in industrial medicinal chemistry workflows .

Fragment-Based Drug Discovery (FBDD) Targeting High-Fsp³, Low-Lipophilicity Chemical Space

Fragment libraries enriched in saturated, three-dimensional scaffolds consistently outperform 'flat' aromatic fragment collections in hit rates and lead-likeness progression. With an Fsp³ of 0.92 and a molecular weight of 197.28 (free base), this compound falls within the Rule-of-Three fragment space (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and offers a degree of saturation that exceeds >95% of commercial fragment libraries. Its incorporation into in-house fragment collections can improve library diversity metrics and access to under-exploited regions of chemical space [1].

Enantioselective SAR Campaigns Leveraging Prochiral C3 Ring Centers

For programs where target engagement is known to be stereospecific, the prochiral C3 centers on both the azetidine and oxetane rings provide a platform for generating enantiomerically pure derivatives. Chiral preparative HPLC or enzymatic resolution at either ring can yield enantiopure intermediates, enabling direct comparison of (R)- vs. (S)-configured derivatives in biological assays—a capability not available with N-alkyl or C2-substituted piperazine analogs .

Quote Request

Request a Quote for 1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine bis(trifluoroacetic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.